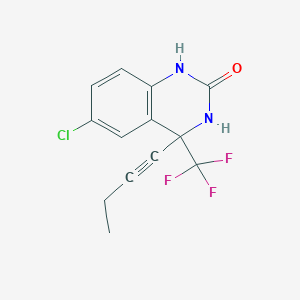

4-But-1-ynyl-6-chloro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one

Description

Properties

CAS No. |

214287-65-7 |

|---|---|

Molecular Formula |

C13H10ClF3N2O |

Molecular Weight |

302.68 g/mol |

IUPAC Name |

4-but-1-ynyl-6-chloro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one |

InChI |

InChI=1S/C13H10ClF3N2O/c1-2-3-6-12(13(15,16)17)9-7-8(14)4-5-10(9)18-11(20)19-12/h4-5,7H,2H2,1H3,(H2,18,19,20) |

InChI Key |

GETMRWCDSZZQQD-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CC1(C2=C(C=CC(=C2)Cl)NC(=O)N1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(But-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate precursor to form the quinazolinone structure.

Introduction of the Butynyl Group: The butynyl group can be introduced through a coupling reaction, such as a Sonogashira coupling, using a suitable alkyne and a palladium catalyst.

Chlorination and Trifluoromethylation: The chloro and trifluoromethyl groups can be introduced through electrophilic substitution reactions using appropriate reagents.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-(But-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Its structural features suggest possible interactions with biological targets.

Table 1: Therapeutic Applications and Mechanisms

Case Study: Anticancer Activity

A study demonstrated that 4-but-1-ynyl-6-chloro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one exhibited significant anticancer properties against various cancer cell lines. The mechanism involved the induction of apoptosis via the activation of specific signaling pathways, making it a candidate for further development in cancer therapeutics.

Material Science

In material science, this compound has been explored for its potential use in developing advanced materials due to its unique electronic properties.

Table 2: Material Properties and Applications

| Property | Application | References |

|---|---|---|

| Conductivity | Used in organic electronics | |

| Photostability | Suitable for photonic devices |

Case Study: Organic Electronics

Research indicates that the incorporation of 4-but-1-ynyl-6-chloro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one into organic electronic devices enhances their conductivity and stability under light exposure. This property is crucial for developing efficient solar cells and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-(But-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

6-Chloro-3-(3-imidazol-1-yl-2-methylpropyl)quinazolin-4-one

- Molecular Formula : C₁₅H₁₅ClN₄O

- Molar Mass : 302.76 g/mol

- Key Substituents :

- Chlorine at position 6 (shared with the target compound).

- Imidazole-containing side chain at position 3.

- The absence of a trifluoromethyl group reduces metabolic stability but may decrease lipophilicity.

- Synthetic Pathway : Prepared via nucleophilic substitution or coupling reactions, similar to methodologies in .

N-(5-(Trifluoromethyl)-pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

- Molecular Formula : C₁₂H₈F₆N₄O (from )

- Key Features :

- Dual trifluoromethyl groups on pyrazole and pyridine rings.

- Carboxamide linkage.

- Comparison: The carboxamide group introduces polarity, contrasting with the quinazolinone core’s rigidity.

- Synthetic Method : Sodium hydride-mediated coupling in THF, a strategy adaptable for synthesizing the target compound .

(4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]carboxamide

- Key Features :

- Fluorophenyl and trifluoromethyl-furan substituents.

- Carboxamide and hydroxyl groups.

- Comparison: The fluorophenyl group enhances π-π stacking interactions, whereas the but-1-ynyl group in the target compound may prioritize van der Waals interactions. Hydroxyl and carboxamide groups improve aqueous solubility compared to the chloro-quinazolinone core .

Physicochemical and Pharmacological Comparisons

Biological Activity

4-But-1-ynyl-6-chloro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one is a synthetic organic compound characterized by its unique structural features, including a chloro group and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound's molecular formula is with a molecular weight of 302.68 g/mol. Its structure includes a quinazolinone core, which is known for various biological activities. The presence of the trifluoromethyl group often enhances lipophilicity and biological activity due to its electron-withdrawing nature.

| Property | Value |

|---|---|

| CAS No. | 214287-65-7 |

| Molecular Formula | C₁₃H₁₀ClF₃N₂O |

| Molecular Weight | 302.68 g/mol |

| IUPAC Name | 4-but-1-ynyl-6-chloro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one |

Synthesis

The synthesis of this compound generally involves several steps:

- Formation of the Quinazolinone Core : Cyclization of appropriate precursors.

- Introduction of the Butynyl Group : Typically achieved through Sonogashira coupling.

- Chlorination and Trifluoromethylation : Conducted via electrophilic substitution reactions.

Biological Activity

Research indicates that 4-but-1-ynyl-6-chloro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one exhibits several biological activities:

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that derivatives with similar structures display significant activity against Mycobacterium tuberculosis and other bacterial strains .

Anticancer Properties

In vitro studies suggest that this compound may possess cytotoxic effects against cancer cell lines. The presence of the trifluoromethyl group is believed to enhance its interaction with molecular targets involved in cancer proliferation .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, disrupting cellular pathways critical for pathogen survival or cancer cell growth.

- Molecular Target Interaction : Binding to DNA or RNA structures could lead to altered gene expression and subsequent cellular responses.

Case Studies

Several studies have focused on the biological evaluation of compounds related to or derived from 4-but-1-ynyl-6-chloro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one:

- Antimycobacterial Activity : A series of derivatives were synthesized and screened against Mycobacterium tuberculosis, revealing potent activity with minimum inhibitory concentrations (MICs) as low as 4 µM for certain derivatives .

- Cytotoxicity Assays : Compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects compared to control groups, suggesting potential as anticancer agents .

Comparative Analysis

When compared to structurally similar compounds, 4-but-1-ynyl-6-chloro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one shows enhanced biological activity due to the synergistic effects of its unique substituents:

| Compound | Antimicrobial Activity | Cytotoxicity |

|---|---|---|

| 4-(But-1-ynyl)-6-chloroquinazolin | Moderate | Low |

| 4-(But-1-ynyl)-4-(trifluoromethyl) | Low | Moderate |

| 4-but-1-ynyl-6-chloro-4-(trifluoromethyl) | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.